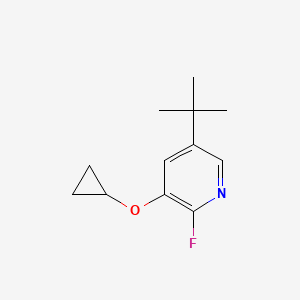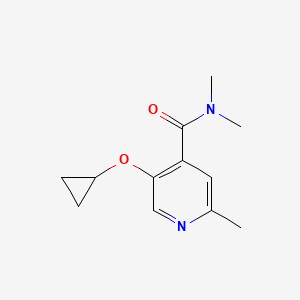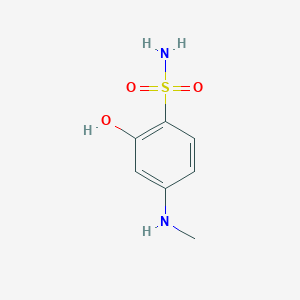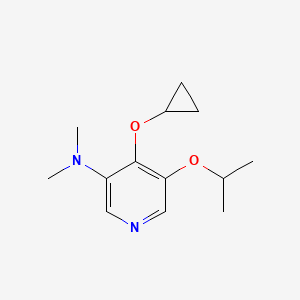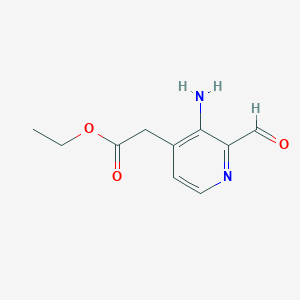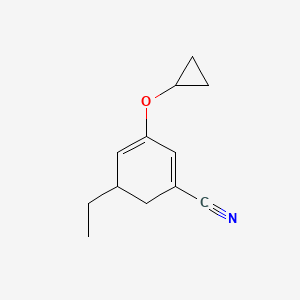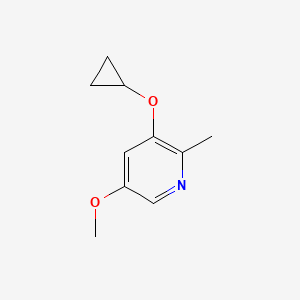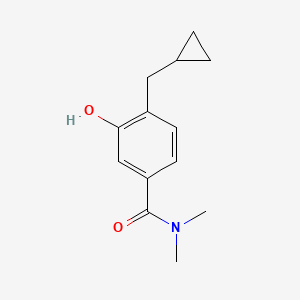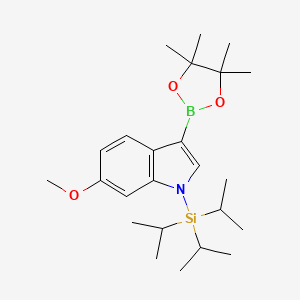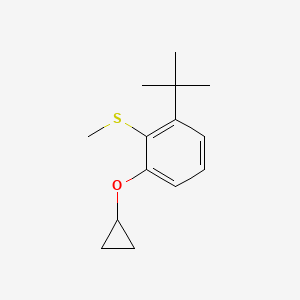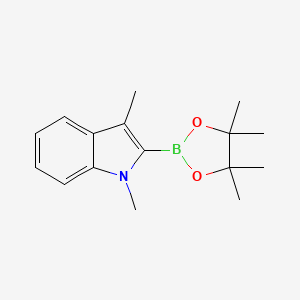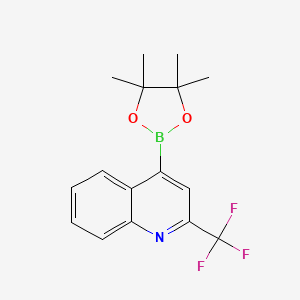
2-Trifluoromethylquinoline 4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethylquinoline 4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethylquinoline 4-boronic acid pinacol ester typically involves the reaction of 2-Trifluoromethylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of palladium catalysts and bases in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides or amines are often used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethylquinoline 4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Trifluoromethylquinoline 4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the trifluoromethyl and quinoline groups, which enhance the reactivity and selectivity of the coupling reaction.
Vergleich Mit ähnlichen Verbindungen
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 3,4,5-Trifluorophenylboronic acid pinacol ester
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester
Uniqueness: 2-Trifluoromethylquinoline 4-boronic acid pinacol ester is unique due to the presence of both trifluoromethyl and quinoline groups. These functional groups impart distinct electronic properties, making the compound highly reactive and selective in coupling reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C16H17BF3NO2 |
|---|---|
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)11-9-13(16(18,19)20)21-12-8-6-5-7-10(11)12/h5-9H,1-4H3 |
InChI-Schlüssel |
PSFSCKGJFKEHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




